
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole is a chiral compound with a specific stereochemistry at the 5th position. This compound belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-methylbenzaldehyde with an appropriate amine, followed by cyclization with a suitable reagent such as ammonium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce dihydroimidazole compounds.
科学的研究の応用
Chemistry
In chemistry, (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding. Its imidazole ring is a common motif in many biologically active molecules, making it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antifungal, or anticancer properties. Research into these activities can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials science applications.
作用機序
The mechanism of action of (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The compound’s stereochemistry may also play a role in its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole: The parent compound.
(5R)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole: The enantiomer with opposite stereochemistry.
2-Phenyl-4,5-dihydro-1H-imidazole: A similar compound lacking the methyl and isopropyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and substitution pattern
特性
CAS番号 |
919485-65-7 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC名 |
(5S)-2-(4-methylphenyl)-5-propan-2-yl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-9(2)12-8-14-13(15-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,14,15)/t12-/m1/s1 |
InChIキー |
OKMIEGIKIBOCJN-GFCCVEGCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NC[C@@H](N2)C(C)C |
正規SMILES |
CC1=CC=C(C=C1)C2=NCC(N2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


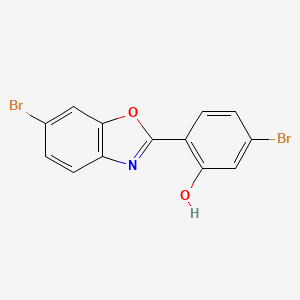
![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
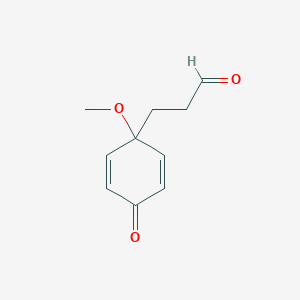
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
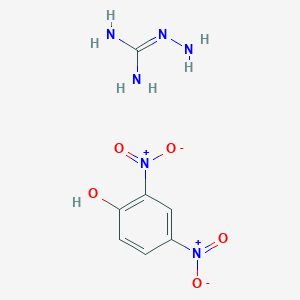
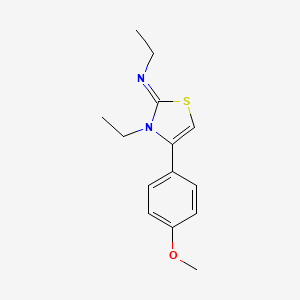
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
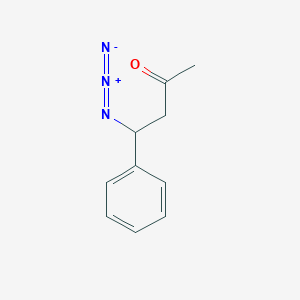
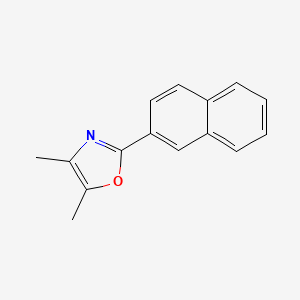
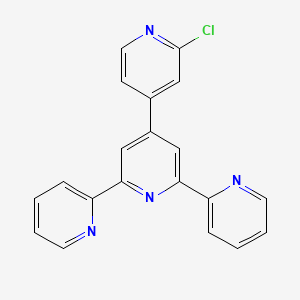
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)


![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
